![molecular formula C12H18N2O B3071332 N-Methyl-3-[(1-phenylethyl)amino]propanamide CAS No. 1009683-01-5](/img/structure/B3071332.png)
N-Methyl-3-[(1-phenylethyl)amino]propanamide
Overview
Description
“N-Methyl-3-[(1-phenylethyl)amino]propanamide” is a chemical compound with the linear formula C12H18N2O . It has a molecular weight of 206.29 . This compound belongs to the class of organic compounds known as phenylpyrazoles .
Molecular Structure Analysis
The molecular structure of “N-Methyl-3-[(1-phenylethyl)amino]propanamide” is based on a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function .Physical And Chemical Properties Analysis
“N-Methyl-3-[(1-phenylethyl)amino]propanamide” has a molecular formula of C12H18N2O and a molecular weight of 206.28 .Scientific Research Applications
Muscle Relaxant and Anticonvulsant Activities
N-Substituted derivatives of 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide have been synthesized and evaluated for their muscle relaxant and anticonvulsant activities. Among them, specific compounds demonstrated selective activities, suggesting potential therapeutic applications in conditions requiring muscle relaxation and seizure control. The study emphasized the structure-activity relationship, highlighting the importance of the 3-amino moiety and the isoxazolyl 5-amino group substituent for activity (Tatee et al., 1986).
Antibacterial Activity
Azole derivatives synthesized from 3-[(4-methylphenyl)amino]propanehydrazide, including N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(4-methylphenyl)amino]propanamide, have shown good antibacterial activity against Rhizobium radiobacter. This research opens avenues for developing new antibacterial agents based on the structural framework of N-Methyl-3-[(1-phenylethyl)amino]propanamide (Tumosienė et al., 2012).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs), including compounds related to N-Methyl-3-[(1-phenylethyl)amino]propanamide, have been studied in rats. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of such compounds, potentially guiding their development as therapeutic agents (Wu et al., 2006).
Antimalarial Activity
Derivatives based on the aminoacetamide scaffold, including N-(3-chloro-4-fluorophenyl)-2-methyl-2-{[4-methyl-3-(morpholinosulfonyl)phenyl]amino}propanamide, have shown potent activity against the malaria parasite Plasmodium falciparum. These findings contribute to the search for new antimalarial compounds with novel mechanisms of action (Norcross et al., 2019).
Anticonvulsant Studies
Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides have been synthesized and evaluated for their anticonvulsant activities, showcasing their potential as treatments for generalized seizures. The study underscores the therapeutic potential of N-Methyl-3-[(1-phenylethyl)amino]propanamide derivatives in epilepsy management (Idris et al., 2011).
Mechanism of Action
Future Directions
“N-Methyl-3-[(1-phenylethyl)amino]propanamide” could be part of future research in the field of proteomics . It’s also worth noting that the chemical structure of fentanyl, a compound with a similar structure, has been used as a basis in modern chemistry for the discovery and nomenclature of many new fentanyl analogues, sometimes called fentalogs .
properties
IUPAC Name |
N-methyl-3-(1-phenylethylamino)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10(11-6-4-3-5-7-11)14-9-8-12(15)13-2/h3-7,10,14H,8-9H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGCDCYQKSRETP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-[(1-phenylethyl)amino]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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